2-Cyclopentylpropenoic acid
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Overview
Description
2-Cyclopentylprop-2-enoic acid is an organic compound with the molecular formula C₈H₁₂O₂. It is characterized by a cyclopentyl group attached to a prop-2-enoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-cyclopentylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone, while reduction can produce cyclopentylpropanoic acid.
Scientific Research Applications
2-Cyclopentylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetic acid: Similar in structure but lacks the double bond in the prop-2-enoic acid moiety.
Cyclopentylpropanoic acid: A saturated analog of 2-cyclopentylprop-2-enoic acid.
Cyclopentylmethanol: Contains a hydroxyl group instead of the carboxylic acid group.
Uniqueness
2-Cyclopentylprop-2-enoic acid is unique due to the presence of both a cyclopentyl group and a prop-2-enoic acid moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-cyclopentylprop-2-enoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h7H,1-5H2,(H,9,10) |
InChI Key |
LLUZKGXYRDEBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCC1)C(=O)O |
Origin of Product |
United States |
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